Unii-25yxf8MF3T

説明

Nomenclature and Stereochemical Context of the Compound

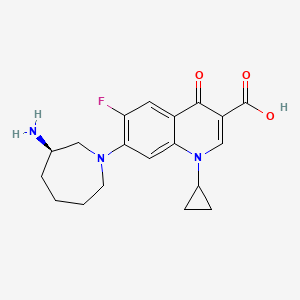

The precise naming of a chemical entity is fundamental to its scientific identity. The compound in focus is systematically named 7-[(3R)-3-aminoazepan-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid. mdpi.com This IUPAC name explicitly details the molecular architecture. The "(R)" designation in the name, and the "(3R)" in the systematic name, specifies the stereochemistry at the 3rd position of the azepane ring, indicating a specific three-dimensional arrangement of the amino group. mdpi.compatsnap.com This stereochemical precision is crucial, as different stereoisomers of a compound can exhibit markedly different biological activities.

The compound is also identified by its CAS Registry Number, 141388-69-4. mdpi.com Its molecular formula is C19H22FN3O3, and it has a molecular weight of approximately 359.4 g/mol . mdpi.com

| Identifier | Value |

| UNII | 25YXF8MF3T mdpi.com |

| Systematic Name | 7-[(3R)-3-aminoazepan-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid mdpi.com |

| CAS Number | 141388-69-4 mdpi.com |

| Molecular Formula | C19H22FN3O3 mdpi.com |

| Molecular Weight | 359.4 g/mol mdpi.com |

Position within the Fluoroquinolone Structural Class

This carboxylic acid derivative is structurally classified as a fluoroquinolone. usda.gov The core of the molecule is a quinolone ring system, which is characterized by a bicyclic structure containing a nitrogen atom. The defining features that place it in the fluoroquinolone subgroup are the fluorine atom at the C-6 position and the carboxylic acid group at the C-3 position. researchgate.net Fluoroquinolones are a major class of synthetic broad-spectrum antibacterial agents. usda.govoup.com

The development of fluoroquinolones has been marked by generational advancements, with each generation typically offering a broader spectrum of activity or improved pharmacokinetic properties. mdpi.com The subject compound is closely related to fourth-generation fluoroquinolones. ncats.io

Research Significance as a Synthetic Intermediate or Potential Biotransformation Product of Fluoroquinolones

The significance of (R)-7-(3-Aminohexahydro-1H-azepin-1-yl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid in research is twofold.

Secondly, this compound serves as a key intermediate in the synthesis of other related fluoroquinolones. For instance, it is a precursor in the preparation of Besifloxacin (B178879) hydrochloride. patsnap.com A patented method describes the synthesis of Besifloxacin hydrochloride where (R)-7-(3-aminohexahydro-1H-azepin-1-yl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid is formed and subsequently chlorinated. patsnap.com

Overview of Academic Research Trajectories for Related Quinolone Structures

Research into quinolone and fluoroquinolone antibiotics has been a dynamic field for decades. The journey began with the discovery of nalidixic acid, a first-generation quinolone with a narrow spectrum of activity. nih.gov Subsequent research focused on structural modifications to enhance potency and broaden the antibacterial spectrum. The addition of a fluorine atom at the C-6 position and a piperazine (B1678402) ring at the C-7 position led to the development of highly successful second-generation fluoroquinolones like ciprofloxacin (B1669076). nih.gov

Modern research trajectories continue to explore structural modifications to address the challenge of antibiotic resistance and to improve safety profiles. mdpi.comebsco.com Key areas of investigation include:

Modifications at the C-7 position: The substituent at this position significantly influences the antibacterial spectrum and potency. The azepinyl group in the compound of interest is an example of such a modification.

Substitutions at other positions (C-8, N-1): Research has shown that substitutions at the C-8 position (e.g., a chloro group in Besifloxacin) and the N-1 position (e.g., a cyclopropyl (B3062369) group) can modulate activity and pharmacokinetic properties. fda.gov

Development of non-fluorinated quinolones: Concerns about potential toxicities associated with the fluorine atom have spurred research into developing effective quinolones without it. nih.gov

Hybrid molecules: Researchers are exploring hybrid molecules that combine the quinolone scaffold with other pharmacophores to create novel agents with enhanced activities. researchgate.net

The overarching goal of this ongoing research is to develop new quinolone-based agents that can effectively combat resistant bacterial strains while minimizing adverse effects. mdpi.com

Structure

3D Structure

特性

IUPAC Name |

7-[(3R)-3-aminoazepan-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O3/c20-15-7-13-16(8-17(15)22-6-2-1-3-11(21)9-22)23(12-4-5-12)10-14(18(13)24)19(25)26/h7-8,10-12H,1-6,9,21H2,(H,25,26)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNMPQDIVOLKXTL-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)N)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C[C@@H](C1)N)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141388-69-4 | |

| Record name | 3-Quinolinecarboxylic acid, 7-(3-aminohexahydro-1H-azepin-1-yl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141388694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-QUINOLINECARBOXYLIC ACID, 7-(3-AMINOHEXAHYDRO-1H-AZEPIN-1-YL)-1-CYCLOPROPYL-6-FLUORO-1,4-DIHYDRO-4-OXO-, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25YXF8MF3T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for R 7 3 Aminohexahydro 1h Azepin 1 Yl 1 Cyclopropyl 6 Fluoro 1,4 Dihydro 4 Oxo 3 Quinolinecarboxylic Acid and Its Analogs

Strategies for the Construction of the 3-Quinolinecarboxylic Acid Core

The synthesis of the 3-quinolinecarboxylic acid core is a fundamental step in the production of fluoroquinolone antibiotics. A prevalent and historically significant method is the Gould-Jacobs reaction. acs.org This approach typically involves the reaction of a substituted aniline (B41778) with diethyl ethoxymethylenemalonate, followed by a thermal cyclization to form the quinolone ring system. evitachem.comacs.org Variations of this method have been developed to improve yields and accommodate a range of substituents on the aromatic ring.

Another key strategy involves the intramolecular cyclization of an appropriately substituted intermediate. For instance, a common route starts with a substituted aniline which is then reacted with diethyl ethoxymethylenemalonate. Subsequent reactions introduce the desired substituents at various positions on the quinoline (B57606) ring before the final cyclization step. evitachem.com More contemporary approaches have focused on transition metal-catalyzed reactions, such as palladium-catalyzed carbonylative cyclization of 2-iodoanilines and alkynes, which can provide high yields in shorter reaction times. mdpi.com

The following table summarizes some of the key synthetic strategies for the quinoline core:

| Reaction Name/Type | Key Reagents | Advantages | Reference |

| Gould-Jacobs Reaction | Substituted aniline, Diethyl ethoxymethylenemalonate | Well-established, versatile | acs.org |

| Intramolecular Cyclization | Substituted anilines, Diethyl ethoxymethylenemalonate | Allows for pre-introduction of substituents | evitachem.com |

| Palladium-Catalyzed Carbonylative Cyclization | 2-Iodoanilines, Alkynes, CO, Palladium catalyst | High yields, shorter reaction times | mdpi.com |

Stereoselective Synthesis of the (R)-3-Aminohexahydro-1H-azepine Moiety

A notable method for the synthesis of related chiral azepine derivatives is the aza-Cope rearrangement-Mannich cyclization. rsc.org This powerful cascade reaction allows for the construction of complex heterocyclic systems with a high degree of stereocontrol. rsc.org The stereoselectivity of this process can often be rationalized by considering the low-energy conformations of the reaction intermediates. rsc.org Another strategy involves the use of enzymatic resolutions or chiral chromatography to separate the desired enantiomer from a racemic mixture.

Recent advancements have also explored the use of chiral catalysts, such as chiral phosphoric acids, to achieve enantioselective synthesis of related heterocyclic structures. mdpi.comifremer.fr These catalysts can create a chiral environment that favors the formation of one enantiomer over the other.

Optimized Coupling Reactions for Azepine-Quinoline Linkage

The final key step in the synthesis of the target molecule is the coupling of the (R)-3-aminohexahydro-1H-azepine moiety to the 7-position of the 3-quinolinecarboxylic acid core. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The fluorine atom at the C-7 position of the quinoline core is activated towards nucleophilic attack by the amino group of the azepine derivative.

To optimize this coupling reaction, various reaction conditions have been explored. The choice of solvent, base, and reaction temperature can significantly impact the yield and purity of the final product. In some cases, the use of a phase-transfer catalyst can enhance the reaction rate. A solid-phase synthesis approach has also been described, where the quinoline carboxylic acid is first attached to a resin, followed by condensation with the protected aminoazepine. patsnap.com This method can simplify purification procedures. patsnap.com

The development of boron ester chelates of the 7-fluoroquinolone acid has also been reported as a strategy to facilitate the coupling reaction. google.com.na This intermediate can then react with the desired amine under specific conditions to yield the final product. google.com.na

Novel Synthetic Approaches and Catalyst Development for Related Chiral Fluoroquinolone Intermediates

The field of fluoroquinolone synthesis is continually evolving, with a focus on developing more efficient and stereoselective methods. Novel catalysts and synthetic routes are being explored to streamline the production of chiral intermediates. For example, metal-free oxidative intermolecular Mannich reactions have been developed for the synthesis of 2-arylquinoline-4(1H)-ones. mdpi.com

In the realm of stereoselective synthesis, the use of chiral phosphoric acids as catalysts has shown great promise in achieving high enantioselectivity in the formation of axially chiral quinazolinones. mdpi.com Similarly, copper-catalyzed C-O cross-coupling reactions with novel peptide ligands have been employed for the enantioselective synthesis of axially chiral quinazolinones. mdpi.com These advancements in catalytic asymmetric synthesis could potentially be adapted for the production of chiral fluoroquinolone intermediates.

Furthermore, innovative approaches such as the use of photoredox catalysis are being investigated for functionalizing the quinolone scaffold. chemrxiv.orgchemrxiv.org These methods offer new avenues for introducing diverse functional groups under mild reaction conditions.

Green Chemistry Principles in Synthetic Route Design for Quinolone Derivatives

In recent years, there has been a significant shift towards incorporating green chemistry principles into the synthesis of pharmaceuticals, including quinolone derivatives. qeios.comqeios.comijpsjournal.comijbpas.com The goal is to develop more environmentally benign and sustainable synthetic routes that minimize waste, reduce the use of hazardous substances, and improve energy efficiency. ijpsjournal.comijbpas.com

Several green chemistry strategies have been applied to quinolone synthesis. These include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. qeios.comijbpas.com

Solvent-free reactions: Conducting reactions without a solvent minimizes waste and reduces environmental impact. qeios.com

Use of green solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water, ethanol, or supercritical CO2 is a key aspect of green chemistry. qeios.com

Biocatalysis and photocatalysis: The use of enzymes or light as catalysts can lead to milder reaction conditions and higher selectivity. qeios.com

Ultrasound-assisted synthesis: Sonication can enhance reaction rates and yields. ijpsjournal.com

One-pot synthesis: Combining multiple reaction steps into a single pot reduces the need for intermediate purification and minimizes waste. nih.gov

The application of these green methodologies not only addresses environmental concerns but can also lead to more efficient and cost-effective manufacturing processes for quinolone derivatives. ijpsjournal.com

Advanced Analytical and Spectroscopic Characterization of R 7 3 Aminohexahydro 1h Azepin 1 Yl 1 Cyclopropyl 6 Fluoro 1,4 Dihydro 4 Oxo 3 Quinolinecarboxylic Acid

Mass Spectrometry (MS) Techniques for Structural Elucidation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as the elucidation of molecular structure through fragmentation analysis. Various MS techniques have been employed in the analysis of besifloxacin (B178879).

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Isotopic Pattern Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound. For Besifloxacin, with a chemical formula of C₁₉H₂₂FN₃O₃, HRMS provides the high mass accuracy necessary to confirm this composition. researchgate.netnih.gov The monoisotopic mass of Besifloxacin is calculated to be 359.16451973 Da. nih.gov HRMS instruments can measure this mass with a high degree of accuracy, typically within a few parts per million (ppm), which helps to distinguish it from other compounds with the same nominal mass but different elemental compositions.

The isotopic pattern of a compound in a mass spectrum is dependent on the natural abundance of isotopes for each element in the molecule. For Besifloxacin, the presence of carbon, hydrogen, nitrogen, oxygen, and fluorine atoms will give rise to a characteristic isotopic distribution. The most abundant peak (M) corresponds to the molecule containing the most common isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ¹⁹F). The M+1 peak arises primarily from the presence of ¹³C in natural abundance (approximately 1.1%). HRMS can resolve and accurately measure the intensity of these isotopic peaks, and the observed pattern can be compared to the theoretical pattern for the proposed formula, providing further confidence in the elemental composition.

A study on the degradation of besifloxacin utilized liquid chromatography-electrospray ionization-quadrupole time-of-flight mass spectrometry (LC-ESI-QTOF-MS), a high-resolution mass spectrometry technique, to characterize its degradation products, demonstrating the utility of HRMS in identifying related chemical structures. chemicalbook.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Substructure Identification

Tandem mass spectrometry (MS/MS) is an essential technique for structural elucidation, involving the isolation of a precursor ion, its fragmentation, and the analysis of the resulting product ions. This fragmentation pattern provides a "fingerprint" of the molecule and allows for the identification of its substructures. The analysis of besifloxacin and other fluoroquinolones frequently employs LC-MS/MS, particularly for quantification in biological matrices. derpharmachemica.combmrb.iooregonstate.edu

Studies on the forced degradation of besifloxacin have provided insight into its fragmentation pathways. chemicalbook.com By characterizing the degradation products, the points of lability within the molecule can be identified. Common fragmentation pathways for fluoroquinolones involve the loss of water (H₂O) and carbon dioxide (CO₂), as well as cleavages at the piperazine (B1678402) or, in the case of besifloxacin, the azepine ring. mdpi.com For example, a proposed fragmentation for a degradation product of besifloxacin showed characteristic losses that helped to elucidate its structure. researchgate.net The detailed analysis of these fragmentation patterns is crucial for identifying metabolites and degradation products, as well as for confirming the identity of the parent drug.

Electrospray Ionization (ESI) and Other Ionization Techniques in Quinolone Analysis

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like besifloxacin. It is the most commonly used ionization method in the LC-MS analysis of fluoroquinolones. mdpi.comuky.edunih.govcarlroth.com ESI allows for the transfer of ions from solution into the gas phase with minimal fragmentation, typically producing protonated molecules [M+H]⁺ in positive ion mode. mdpi.com The analysis of besifloxacin and its degradation products has been successfully performed using ESI in the positive ion mode. chemicalbook.comresearchgate.net

The efficiency of ESI can be influenced by the sample matrix and the pH of the solution. For fluoroquinolones, protonation can occur at different sites, potentially leading to the formation of different charge isomers, which can affect fragmentation patterns in MS/MS analysis. mdpi.com Other ionization techniques, such as atmospheric pressure chemical ionization (APCI), have also been used for the analysis of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed structure of a molecule in solution. It provides information on the chemical environment of individual atoms and their connectivity. A complete NMR analysis, including one-dimensional and two-dimensional techniques, has been performed to fully characterize the structure of besifloxacin hydrochloride. 121.43.60rhhz.net

One-Dimensional NMR (¹H, ¹³C, ¹⁹F) for Proton, Carbon, and Fluorine Environments

One-dimensional NMR provides fundamental information about the different types of atomic nuclei present in a molecule.

¹H NMR: The ¹H NMR spectrum of besifloxacin reveals distinct signals for each of the protons in the molecule, including those on the quinoline (B57606) core, the cyclopropyl (B3062369) group, and the amino-azepine ring. The chemical shifts and coupling constants of these signals provide information about the electronic environment and neighboring protons. Predicted ¹H NMR data for besifloxacin is available. nih.govdrugbank.com Specific ¹H NMR spectral data has been reported for besifloxacin hydrochloride. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum of besifloxacin shows signals for each of the 19 carbon atoms in the molecule. The chemical shifts are indicative of the type of carbon (alkane, alkene, aromatic, carbonyl). oregonstate.edu The ¹³C NMR spectrum of besifloxacin hydrochloride has been fully assigned. rhhz.net

¹⁹F NMR: Besifloxacin contains a single fluorine atom attached to the quinoline core. ¹⁹F NMR is a highly sensitive technique that provides a distinct signal for this fluorine atom. The chemical shift of the fluorine signal is characteristic of its environment and can be used to confirm its presence and position on the aromatic ring. rsc.org While specific published spectra for besifloxacin are not readily available in the provided search results, the technique is standard for fluorinated pharmaceuticals. ncats.io

Table 1: Reported ¹H NMR and ¹³C NMR Chemical Shifts for a Regioisomer of Besifloxacin This data is for (R)-7-(azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride, a closely related compound.

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| H-1 | 7.79 (d, J=13.1 Hz) | - |

| C-1 | - | 110.3 |

| C-2 | - | 150.6 |

| C-3 | - | 148.7 |

| C-4 | - | 137.3 |

| C-5 | - | 139.0 |

| C-7 | 8.69 (s) | 151.7 |

| C-8 | - | 107.0 |

| C-9 | - | 175.6 |

| C-10 | - | 117.8 |

| H-11 | 6.20 (d, J=9.1 Hz) | - |

| H-12, H-19 | 4.37 (m) | - |

| C-12 | - | 52.9 |

| H-13 | 3.38 (m) | - |

| C-13 | - | 50.1 |

| H-14 | 9.72 (s) | - |

| H-15 | 3.23 (m), 3.09 (m) | - |

| C-15 | - | 46.2 |

| H-16, H-18 | 1.94 (m), 1.84 (m) | - |

| C-16 | - | 24.9 |

| H-17 | 1.84 (m), 1.60 (m) | - |

| C-17 | - | 21.6 |

| H-18 | 2.14 (m) | - |

| C-18 | - | 34.0 |

| C-19 | - | 41.3 |

| H-20, H-21 | 1.23 (m), 1.03 (m) | - |

| C-20, C-21 | - | 10.9 |

| C-22 | - | 165.4 |

| H-23 | 14.73 (s) | - |

| Data sourced from a study on an N-substituted regioisomer of Besifloxacin. drugbank.comru.nl |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Detailed Structural Assignments

Two-dimensional NMR experiments are crucial for establishing the complete connectivity and spatial relationships within a molecule like besifloxacin. A comprehensive set of 2D NMR experiments has been used to assign all the ¹H and ¹³C signals of besifloxacin hydrochloride. 121.43.60rhhz.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. It is used to trace out the spin systems within the cyclopropyl group and the azepine ring, as well as the couplings between aromatic protons on the quinoline core.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is a powerful tool for assigning carbon signals based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is critical for connecting the different fragments of the molecule, for example, linking the cyclopropyl group to the quinoline nitrogen, and the azepine ring to the quinoline C-7 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This provides information about the three-dimensional structure and conformation of the molecule, including the relative orientation of the different ring systems.

Chromatographic Separation Methodologies for Compound Purity and Identification

Chromatographic techniques are fundamental in the analysis of pharmaceutical compounds, enabling the separation, identification, and quantification of the main component and any potential impurities.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of fluoroquinolones. For compounds structurally similar to (R)-7-(3-Aminohexahydro-1H-azepin-1-yl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, such as Besifloxacin, various HPLC methods have been developed and validated.

A study focused on a new quantification method for Besifloxacin employed a C18 column with a mobile phase consisting of 0.1% trifluoroacetic acid and acetonitrile (B52724). ncats.io This method, validated according to FDA guidelines, demonstrated excellent precision (<13% relative standard deviation), accuracy (91-112%), and a low limit of quantification (5 ng/mL). ncats.io The linearity of this method was established over a clinically relevant concentration range with a correlation coefficient (R²) greater than 0.999. ncats.io

Another developed HPLC method for a related fluoroquinolone, ciprofloxacin (B1669076), utilized a Hypersil C18 column in an isocratic mode with a mobile phase of acetonitrile and 0.25 M H3PO4 (60:40 v/v) at a flow rate of 1 mL/min, with UV detection at 275 nm. nih.gov The linearity for this method was observed in the concentration range of 10 ng.ml-1 to 70 ng.ml-1 in serum. nih.gov

A separate RP-HPLC method for ciprofloxacin hydrochloride employed a C-18 column with a mobile phase of methanol (B129727) and a buffer of 0.025M orthophosphoric acid (pH adjusted to 3.0 with triethylamine) in a 40:60 v/v ratio. The flow rate was 2.0 ml/min with UV detection at 278nm, showing a retention time of 1.753 – 1.757 minutes. lookchem.com

These examples of HPLC method development for structurally similar compounds highlight the common use of C18 columns and acidic mobile phases for achieving optimal separation and quantification. The validation parameters underscore the reliability and robustness of these methods for quality control.

Table 1: Exemplary HPLC Method Parameters for Fluoroquinolone Analysis

| Parameter | Method 1 (Besifloxacin) ncats.io | Method 2 (Ciprofloxacin) nih.gov | Method 3 (Ciprofloxacin HCl) lookchem.com |

| Stationary Phase | C18 Column | Hypersil C18 Column | C-18 Column |

| Mobile Phase | 0.1% Trifluoroacetic acid and Acetonitrile | Acetonitrile and 0.25 M H3PO4 (60:40 v/v) | Methanol and 0.025M Orthophosphoric acid buffer (pH 3.0) (40:60 v/v) |

| Flow Rate | Not Specified | 1.0 mL/min | 2.0 mL/min |

| Detection | Fluorescence | UV at 275 nm | UV at 278 nm |

| Linearity Range | Clinically relevant concentrations (R² > 0.999) | 10 - 70 ng/mL (in serum) | 10 - 50 µg/mL |

| Lower Limit of Quantification | 5 ng/mL | Not Specified | Not Specified |

Chiral Chromatography for Enantiomeric Purity and Resolution

Since the biological activity of chiral drugs can be enantiomer-specific, the determination of enantiomeric purity is critical. For (R)-7-(3-Aminohexahydro-1H-azepin-1-yl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, ensuring the absence or minimal presence of its (S)-enantiomer is crucial.

Research on the closely related Besifloxacin hydrochloride has led to the development of specific chiral HPLC methods. One such method involves pre-column derivatization with 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate. The resulting diastereomers were effectively separated on a standard C18 column. nih.govresearchgate.net Another successful approach utilized a Chiralpak AD-H column (250 x 4.6 mm, 5 µm) with a mobile phase of n-heptane, ethanol, ethylenediamine, and acetic acid (800:200:0.5:0.5 v/v/v/v) in an isocratic elution. nih.gov This method achieved a resolution of more than 2.0 between the S-isomer and Besifloxacin hydrochloride, with UV detection at 290 nm. nih.gov The limit of detection (LOD) for the undesired enantiomer was 0.30 μg/mL, and the limit of quantification (LOQ) was 0.90 μg/mL. nih.gov

Initial screenings of other chiral stationary phases (CSPs) like Chiral AGP, Chiral CD-Ph, and Crownpak CR (+) showed some separation of Besifloxacin enantiomers, but the selectivity and sensitivity were deemed unsatisfactory for robust quality control. nih.govresearchgate.net

Table 2: Chiral HPLC Method for Besifloxacin Enantiomeric Purity

| Parameter | Method Details nih.gov |

| Chiral Stationary Phase | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-heptane: ethanol: ethylenediamine: acetic acid (800:200:0.5:0.5 v/v/v/v) |

| Elution Mode | Isocratic |

| Detection | UV at 290 nm |

| Resolution (S-isomer vs. R-isomer) | > 2.0 |

| Limit of Detection (LOD) | 0.30 µg/mL |

| Limit of Quantification (LOQ) | 0.90 µg/mL |

Liquid Chromatography-Mass Spectrometry (LC-MS) Integration for Complex Mixture Analysis

Another study reported an LC-MS/MS method for Besifloxacin in ocular and plasma tissues with a lower limit of quantification of 0.103 ng/mL for plasma and 2.06 ng/mL for ocular tissues. researchgate.net This method demonstrated good accuracy and precision with a short run time of 3.0 minutes, making it suitable for pharmacokinetic studies. researchgate.net The integration of MS detection allows for the confirmation of the molecular weight of the analyte and its fragments, providing an additional layer of identification and certainty.

Other Spectroscopic Techniques for Characterization

Spectroscopic techniques provide valuable information about the molecular structure and functional groups present in a compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Besifloxacin free base has been reported and shows characteristic absorption bands corresponding to its molecular structure. eurekaselect.com Key functional groups that would be expected in the IR spectrum of (R)-7-(3-Aminohexahydro-1H-azepin-1-yl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid include:

O-H stretch: A broad band characteristic of the carboxylic acid.

N-H stretch: Bands corresponding to the amine group.

C=O stretch: Strong absorptions for the ketone and carboxylic acid carbonyl groups.

C-N stretch: Absorption bands for the amine and azepine ring.

C-F stretch: A characteristic band for the carbon-fluorine bond.

Aromatic C=C stretches: Bands indicating the quinoline ring system.

A specification sheet for Besifloxacin hydrochloride indicates that its infrared spectrum should conform to a reference standard. nih.govscribd.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the conjugated systems and chromophores within a molecule. For Besifloxacin, studies have shown a maximum absorption wavelength (λmax) of approximately 289 nm in various media, including distilled water, simulated tears, and phosphate (B84403) buffer saline. researchgate.netnih.gov Another study observed peaks at 289 nm and 340 nm for pure besifloxacin. nih.gov The UV absorption spectrum is a key characteristic used for the quantification of the drug in different formulations and for assessing its purity. The linearity of the UV response with concentration is often a critical parameter in method validation, with one study reporting a linear range of 3-30 μg/ml for Besifloxacin. researchgate.netnih.gov

Table 3: Spectroscopic Data for Besifloxacin

| Spectroscopic Technique | Key Findings |

| Infrared (IR) Spectroscopy | The spectrum conforms to the structure, showing characteristic peaks for O-H, N-H, C=O, C-N, and C-F functional groups. nih.goveurekaselect.comscribd.com |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | λmax is consistently observed around 289 nm in various solvents. researchgate.netnih.gov Additional peaks may be observed at 340 nm. nih.gov |

Fluorescence Spectroscopy for Photophysical Properties and Degradation Monitoring

Fluorescence spectroscopy is a valuable analytical tool for investigating the photophysical properties of Besifloxacin and for monitoring its degradation. The inherent fluorescence of the fluoroquinolone core allows for sensitive and selective detection methods.

Recent research has focused on enhancing the native fluorescence of Besifloxacin for analytical purposes. One study reported a significant, 2.6-fold amplification of its fluorescence intensity in the presence of a sodium dodecyl sulfate (B86663) (SDS) micellar system in an acetate (B1210297) buffer solution (pH 3.6). nih.gov This enhancement enables more sensitive quantification of the drug in various matrices. nih.gov The excitation and emission maxima for Besifloxacin in this micellar system were recorded, providing optimal parameters for its fluorimetric determination. nih.gov

The photophysical behavior of Besifloxacin is also critical in understanding its stability. The compound is known to be unstable under UV light. researchgate.net Studies on its photodegradation kinetics in water have shown that it follows a first-order reaction for the ophthalmic suspension. researchgate.net

Forced degradation studies, conducted under conditions stipulated by the International Conference on Harmonization (ICH) guidelines, have revealed that Besifloxacin degrades under photolytic, acidic, basic, and oxidative conditions, while it remains stable under dry heat and neutral hydrolytic conditions. nih.govresearchgate.net The identification and characterization of the resulting degradation products are essential for ensuring the quality and safety of its pharmaceutical formulations. Fluorescence spectroscopy, often coupled with liquid chromatography, plays a role in the detection and quantification of these degradation products. nih.govresearchgate.net

Detailed Research Findings

A spectrofluorimetric method utilizing an SDS micellar system was developed for the quantification of Besifloxacin. nih.gov This method demonstrated linearity in the concentration range of 5.0–100 ng/mL, with detection and quantitation limits of 0.64 and 1.93 ng/mL, respectively. nih.gov

Forced degradation studies have identified several degradation products (DPs). Under photolytic conditions, two primary degradation products, DP1 and DP2, are formed. nih.gov Oxidative stress leads to the formation of DP3, while acidic conditions produce DP4. nih.gov Under basic conditions, both DP3 and DP5 are observed. nih.gov

The table below summarizes the key photophysical and degradation characteristics of Besifloxacin.

| Parameter | Value/Information | Source(s) |

| Excitation Maximum (λex) | 274 nm (in acetate buffer with SDS) | nih.gov |

| Emission Maximum (λem) | 446 nm (in acetate buffer with SDS) | nih.gov |

| Degradation Conditions | Degrades under acidic, basic, oxidative, and photolytic conditions. Stable under dry heat and neutral hydrolysis. | nih.govresearchgate.net |

| Photodegradation Kinetics | First-order reaction for the ophthalmic suspension under UVA light. | researchgate.net |

| Forced Degradation Condition | Degradation Products Formed | Source(s) |

| Photolysis | DP1, DP2 | nih.gov |

| Oxidation (30% H₂O₂) | DP3 | nih.gov |

| Acidic (e.g., 1.0 M HCl) | DP4 | nih.gov |

| Basic (e.g., 1.0 M NaOH) | DP3, DP5 | nih.gov |

Biotransformation and Environmental Degradation Studies Relevant to R 7 3 Aminohexahydro 1h Azepin 1 Yl 1 Cyclopropyl 6 Fluoro 1,4 Dihydro 4 Oxo 3 Quinolinecarboxylic Acid

In Vitro Biotransformation Pathway Elucidation of Fluoroquinolones

Studies on the biotransformation of besifloxacin (B178879) reveal that the compound is remarkably stable metabolically. In vitro investigations using human liver cells have demonstrated limited metabolic breakdown.

Role of Hepatic Enzyme Systems in Metabolism (e.g., P450, Hydrolases)

In vitro studies with human hepatocytes have indicated that besifloxacin is not significantly metabolized. fda.govfda.gov There was no detectable decrease in the concentration of besifloxacin after a two-hour incubation period with human hepatocytes. fda.gov This suggests a minimal role of major hepatic enzyme systems, such as cytochrome P450, in its metabolism. fda.govdrugbank.com While besifloxacin is a fluoroquinolone, a class of drugs known to sometimes interact with CYP1A2, its topical administration and low systemic absorption further reduce the likelihood of significant hepatic metabolism. drugbank.com There is little to no chiral interconversion to its enantiomer observed. fda.govhres.ca

Identification of Putative Metabolites in Preclinical Models

While human metabolism is limited, studies in preclinical animal models have identified some metabolites, albeit at low levels. In vitro incubations with hepatocytes from mice, rats, rabbits, and dogs showed some degree of metabolism, with dogs exhibiting a slightly higher metabolic rate. tga.gov.au A total of eight putative metabolites were observed in these in vitro hepatocyte incubations. tga.gov.au Importantly, the metabolites detected in human hepatocyte incubations were also found in the preclinical animal models, indicating no unique human metabolites. hres.ca However, due to the low quantities of these metabolites, their definitive structural identification has been challenging. tga.gov.au In vivo studies in rats administered an oral dose showed that less than 10% of the compound was metabolized, with these unidentified metabolites found in urine, feces, and plasma. tga.gov.au

Quantitative Analysis of Minor Metabolites in Biological Matrices

The quantitative analysis of besifloxacin's minor metabolites in biological matrices is inherently difficult due to their low concentrations. tga.gov.au While sensitive analytical methods like high-performance liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) have been developed for the quantification of the parent compound, besifloxacin, in biological fluids such as human tears, specific methods for the routine quantification of its individual metabolites are not widely established. nih.gov The focus of quantitative analysis has primarily been on the parent drug to determine its pharmacokinetic profile. nih.gov

Chemical and Photochemical Degradation Pathways

Besifloxacin is susceptible to degradation under various environmental conditions, including changes in pH and exposure to light and oxidative stress.

Hydrolytic Stability under Varying pH Conditions

The hydrolytic stability of besifloxacin is dependent on the pH of the solution. The compound has been found to be stable under neutral hydrolytic conditions. researchgate.netnih.gov However, it undergoes degradation in both acidic and basic environments. researchgate.netnih.govwisdomlib.org Forced degradation studies following International Conference on Harmonization (ICH) guidelines have confirmed this pH-dependent instability. researchgate.netnih.gov Under acidic hydrolysis, a specific degradation product, designated as DP4, is formed. nih.govresearchgate.net In basic conditions, two degradation products, DP3 and DP5, have been identified. nih.govresearchgate.net

Oxidative and Photochemical Degradation Mechanisms and Product Identification

Besifloxacin is susceptible to both oxidative and photochemical degradation. researchgate.netnih.gov When subjected to oxidative stress, a degradation product labeled DP3 is formed. nih.govresearchgate.net

Photodegradation studies have shown that besifloxacin degrades upon exposure to light, leading to the formation of two distinct degradation products, DP1 and DP2. nih.govresearchgate.net The structures of these degradation products have been elucidated using advanced analytical techniques such as liquid chromatography-electrospray ionization-quadrupole time-of-flight mass spectrometry (LC-ESI-QTOF-MS). nih.gov

The following table summarizes the identified degradation products of besifloxacin under various stress conditions:

| Degradation Condition | Degradation Products Identified |

| Acidic Hydrolysis | DP4 |

| Basic Hydrolysis | DP3, DP5 |

| Oxidation | DP3 |

| Photolysis | DP1, DP2 |

Table generated based on data from forced degradation studies. nih.govresearchgate.net

Compound Names

| UNII | Common Name |

| 25YXF8MF3T | (R)-7-(3-Aminohexahydro-1H-azepin-1-yl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid |

| BFE2NBZ7NX | Besifloxacin |

| 7506A6J57T | Besifloxacin Hydrochloride |

Photolytic Degradation Processes and Photoproduct Formation

Studies have shown that besifloxacin is susceptible to degradation upon exposure to light. Forced degradation studies, conducted under International Conference on Harmonization (ICH) guidelines, have demonstrated that the compound degrades under photolytic conditions. researchgate.net When subjected to UVA light, besifloxacin in its standard reference form exhibits second-order photodegradation kinetics. This indicates that the rate of degradation is proportional to the square of the concentration of the drug.

The photolytic degradation of besifloxacin results in the formation of specific photoproducts. At least two degradation products, designated as DP1 and DP2, have been identified following photolysis. researchgate.net While the exact chemical structures of DP1 and DP2 have not been fully elucidated in the reviewed literature, their formation underscores the instability of the parent molecule under light exposure.

Thermal Stability and Degradation Profiling

The thermal behavior of besifloxacin has been evaluated using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Besifloxacin hydrochloride is reported to have a melting point of approximately 270.04°C. ndl.gov.in The free base form of besifloxacin exhibits a peak melting temperature of around 288.1°C, which is accompanied by decomposition. researchgate.net

Thermogravimetric analysis has shown a minor weight loss of 0.3-0.6% before the melting point, which is likely attributable to sorbed water rather than stoichiometric water loss. researchgate.net In forced degradation studies, besifloxacin was found to be stable under dry heat conditions. researchgate.net However, thermal events observed at temperatures exceeding the melting point suggest that the compound undergoes thermal decomposition. researchgate.net One study noted that besifloxacin hydrochloride's decomposition begins at 50°C, and a comparison of activation energy values for thermal decomposition placed its stability lower than sparfloxacin (B39565) but higher than gemifloxacin. arvojournals.org

Environmental Fate and Persistence of Fluoroquinolone Derivatives

The environmental fate of fluoroquinolones as a class is of significant interest due to their widespread use and potential for entering ecosystems. These compounds are known to be 'pseudo-persistent' in the environment; while they can degrade, their continuous introduction can lead to sustained presence. nih.gov

Biodegradation in Aquatic and Terrestrial Systems

Fluoroquinolones are generally considered to have limited biodegradability in the environment. chemspider.com In aquatic systems, the elimination of fluoroquinolones like ciprofloxacin (B1669076) is often slow, with biodegradation occurring but at a low rate. nih.govlgcstandards.com For instance, the half-life for the biodegradation of ciprofloxacin in a natural river water environment was found to be 10.4 days under light conditions and 177 days in the dark. lgcstandards.com The presence of a fluorine atom in their structure contributes to their recalcitrance and makes them less amenable to microbial degradation. mdpi.com

In terrestrial systems, the primary route for the degradation of veterinary antibiotics is often aerobic biodegradation. nih.gov However, fluoroquinolones can persist in soil for extended periods. mdpi.com Some microorganisms have demonstrated the ability to transform fluoroquinolones. For example, the fungus Cladosporium cladosporioides has been shown to effectively biodegrade enrofloxacin (B1671348), ciprofloxacin, and ofloxacin (B1677185) through enzymatic degradation and biosorption. mdpi.com Similarly, the bacterium Labrys portucalensis can biodegrade several fluoroquinolones, primarily by cleaving the piperazine (B1678402) ring. nih.gov Studies on the fluoroquinolone danofloxacin (B54342) showed that various soil microorganisms, including species of Mycobacterium, Pseudomonas, and Penicillium, could biotransform the compound. researchgate.net

Adsorption and Leaching Behavior in Soil Matrices

A defining characteristic of fluoroquinolones in the environment is their strong tendency to adsorb to soil and sediment particles. nih.gov This high sorption capacity means they are less mobile and have a low potential for leaching into groundwater. drugbank.com The adsorption is influenced by soil properties such as pH, organic carbon content, metal oxide content, and cation exchange capacity (CEC). nih.gov

The soil adsorption coefficient (Koc), which indicates the tendency of a chemical to bind to organic carbon in soil, is generally high for fluoroquinolones. chemsafetypro.com For example, Koc values for some fluoroquinolones have been reported to range from 16,510 to 322,162 L/kg. epa.gov The distribution coefficient (Kd), which measures the ratio of the chemical adsorbed to soil versus that in the water, is also typically high. Studies on various fluoroquinolones in different soils have reported Kd values ranging from over 500 L/kg to more than 132,000 L/kg in tropical soils, indicating very high sorption. ardena.comacs.org Clay content, in particular, has been identified as a significant factor governing the sorption of fluoroquinolones, with cation exchange being a primary mechanism. ardena.comresearchgate.net Due to this strong adsorption, fluoroquinolones are not expected to leach significantly, even in soils with high sand and low organic carbon content. ardena.com

Table 1: Soil Sorption Coefficients for Selected Fluoroquinolones This table presents data for related fluoroquinolone compounds to illustrate the general behavior of the chemical class, as specific data for Besifloxacin was not available in the reviewed literature.

| Fluoroquinolone | Soil Type | Kd (L/kg) | Koc (L/g OC) | Reference |

|---|---|---|---|---|

| Ciprofloxacin | Various (20 soils) | 23 - 200 | 54 - 2,146 | researchgate.net |

| Norfloxacin (B1679917) | Brazilian soils | ≥544 | Not Reported | ardena.com |

| Enrofloxacin | Brazilian soils | ≥544 | Not Reported | ardena.com |

Accumulation and Biotransformation in Non-Human Organisms (e.g., plants, microorganisms)

The potential for fluoroquinolones to be taken up by plants from the soil is an area of active research. Studies have shown that some fluoroquinolones can be absorbed by plants, leading to bioaccumulation. frontiersin.org For example, enrofloxacin and ciprofloxacin have been detected in lettuce, barley, and cucumber grown in soil amended with these antibiotics. mdpi.com The distribution of fluoroquinolones within plant tissues often shows higher concentrations in the roots compared to the stems and leaves. nih.gov The uptake mechanism can be active, and the bioaccumulation is influenced by the specific compound and plant species. nih.gov For instance, a study on ciprofloxacin and azithromycin (B1666446) found that the plant bioaccumulation factors (on a dry weight basis) were relatively low, at 0.01 for ciprofloxacin and 0.1 for azithromycin. nih.gov

Microorganisms play a crucial role in the biotransformation of fluoroquinolones in the environment. nih.gov Fungal species, particularly white-rot fungi, have been shown to degrade various fluoroquinolones through the action of enzymes like laccases and peroxidases. chemicalbook.com Bacterial biotransformation often involves cleavage of the piperazine ring or defluorination. nih.govnih.gov For example, the fungus Xylaria longipes was found to transform the veterinary fluoroquinolone danofloxacin into its N-oxide metabolite, significantly reducing its antibacterial activity. researchgate.net The bacterium Labrys portucalensis F11 has been shown to biotransform ofloxacin, norfloxacin, and ciprofloxacin, primarily through cleavage of the piperazine ring and displacement of the fluorine substituent. nih.gov While specific studies on the biotransformation of besifloxacin by environmental microorganisms are limited, the research on related compounds suggests that microbial metabolism is a potential pathway for its alteration in the environment.

Molecular Interactions and Mechanistic Research on Fluoroquinolone Analogues

Studies on Interaction with Bacterial Topoisomerase Enzymes

Fluoroquinolones exert their antibacterial effects by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. wikipedia.orgturkjps.org These enzymes are critical for bacterial survival as they manage the topological state of DNA during replication, transcription, and repair. patsnap.comdrugbank.com The mechanism of action involves the inhibition of these enzymes, which prevents the resealing of DNA strands that have been temporarily cleaved, leading to an accumulation of DNA breaks and ultimately, bacterial cell death. patsnap.com This bactericidal action is highly selective for bacterial enzymes, with some studies noting that drugs like ofloxacin (B1677185) have a 100-fold higher affinity for bacterial DNA gyrase than for their mammalian counterparts. drugbank.com

DNA Gyrase Binding and Inhibition Models

DNA gyrase, which introduces negative supercoils into DNA, is the primary target of fluoroquinolones in many Gram-negative bacteria. patsnap.comasm.org The inhibitory action is not due to binding with the enzyme or DNA alone, but rather with the complex formed between the two. researchgate.net Research suggests that fluoroquinolones bind to a specific pocket on the DNA within the DNA-gyrase complex. asm.org This interaction stabilizes a "cleavable complex," where the DNA is cut but the enzyme is prevented from re-ligating the strands, effectively halting the replication process. asm.orgnih.gov

The potency of different fluoroquinolone analogues is closely correlated with their inhibitory concentration against DNA gyrase. In silico docking studies have quantified the binding affinity of various fluoroquinolones with the DNA gyrase enzyme, showing a strong correlation between binding score and antibacterial activity. genominfo.org For instance, ofloxacin demonstrated a higher binding score compared to other analogues like ciprofloxacin (B1669076) and norfloxacin (B1679917) in one such study. genominfo.org

| Compound | Target Organism | IC₅₀ (µg/mL) | Binding Score (kJ/mol) |

|---|---|---|---|

| (-)-Ofloxacin (S-isomer) | E. coli KL-16 | 0.79 | - |

| (±)-Ofloxacin (Racemic) | E. coli KL-16 | 1.29 | - |

| (+)-Ofloxacin (R-isomer) | E. coli KL-16 | 7.24 | - |

| Ofloxacin | - | - | -38.52 |

| Ciprofloxacin | E. coli KL-16 | 0.62 | -28.88 |

| Norfloxacin | E. coli KL-16 | 0.98 | -34.56 |

Topoisomerase IV Interaction and Conformational Studies

Topoisomerase IV is the primary target for fluoroquinolones in many Gram-positive bacteria and also plays a role in Gram-negative species. wikipedia.orgturkjps.org Its main function is to separate replicated daughter DNA strands during the final stages of cell division. patsnap.com The inhibitory mechanism is analogous to that of DNA gyrase; the fluoroquinolone molecule interferes with the enzyme's function, preventing the successful segregation of chromosomes and leading to cell death. patsnap.compatsnap.com

Structural studies have confirmed that fluoroquinolones insert themselves into the cleaved DNA at the site of enzyme action. acs.org Mutations in the genes encoding topoisomerase IV are a primary mechanism of bacterial resistance, as these changes can reduce the drug's binding affinity for the enzyme. wikipedia.orgturkjps.orgacs.org

Structure-Activity Relationship (SAR) Investigations within the Quinolone Class

Extensive research has established clear structure-activity relationships (SAR) for the quinolone class of antibiotics. asm.org The core structure, a 1,4-dihydro-4-oxo-pyridine-3-carboxylic acid moiety, has been systematically modified at several key positions to enhance antibacterial potency, expand the spectrum of activity, and improve pharmacokinetic properties. asm.orgresearchgate.net

Influence of Substituents on Molecular Target Affinity

Modifications at the N-1, C-6, C-7, and C-8 positions of the quinolone ring system have proven most fruitful in developing highly potent agents. asm.org

N-1 Position: A cyclopropyl (B3062369) substituent at the N-1 position, as seen in ciprofloxacin and the parent structure of UNII-25YXF8MF3T, is often associated with enhanced antibacterial potency. asm.org

C-6 Position: The introduction of a fluorine atom at the C-6 position dramatically increases activity against Gram-negative bacteria and enhances DNA gyrase inhibition. asm.orgresearchgate.net This discovery was so significant that nearly all modern, clinically relevant quinolones are fluoroquinolones. asm.org

C-7 Position: The substituent at the C-7 position significantly influences the spectrum of activity and potency. A piperazine (B1678402) ring, as found in ciprofloxacin and norfloxacin, is known to enhance activity against Gram-negative bacteria. researchgate.net The larger azepinyl ring in this compound represents a variation at this critical position.

C-8 Position: Modifications at the C-8 position can also modulate activity. asm.org

| Position | Substituent | Effect on Activity | Example Compound |

|---|---|---|---|

| N-1 | Cyclopropyl | Enhances overall potency | Ciprofloxacin |

| C-6 | Fluorine | Greatly increases DNA gyrase inhibition and Gram-negative activity | Ofloxacin |

| C-7 | Piperazine | Enhances Gram-negative activity | Norfloxacin |

| C-5, C-8 | Various | Can modulate potency and spectrum | - |

Chiral Aspects in Molecular Recognition and Biological Activity

The introduction of an asymmetric carbon atom into the quinolone structure, as seen in ofloxacin and the parent compound of this compound, leads to the existence of enantiomers (non-superimposable mirror images). asm.orgasm.org This chirality has a profound impact on biological activity.

Ofloxacin is a racemic mixture of the S-(-)-isomer (levofloxacin) and the R-(+)-isomer (dextrofloxacin). nih.gov Studies have consistently shown that the S-isomer is significantly more potent, with antibacterial activity up to 128 times greater than the R-isomer depending on the bacterial species. asm.orgasm.orgasm.org This dramatic difference in activity is not due to differences in cell penetration but is a direct result of stereospecific interactions at the enzyme target. asm.orgnih.gov Competition assays revealed that the more active S-isomer binds to the DNA-DNA gyrase complex with approximately 12-fold greater potency than the R-isomer. asm.org This highlights that the three-dimensional arrangement of atoms is critical for optimal binding and inhibition of the target enzyme, a key principle in molecular recognition. asm.orgrsc.org The specific compound this compound is the (R)-enantiomer of its parent molecule, a configuration that, based on the ofloxacin model, would be expected to be less biologically active than its corresponding S-enantiomer. nih.gov

Computational Chemistry and Cheminformatics for R 7 3 Aminohexahydro 1h Azepin 1 Yl 1 Cyclopropyl 6 Fluoro 1,4 Dihydro 4 Oxo 3 Quinolinecarboxylic Acid Research

Molecular Modeling and Docking Simulations for Enzyme Interactions

Molecular modeling and docking simulations are pivotal in elucidating the interactions between fluoroquinolones and their primary bacterial targets: DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death.

Molecular Modeling: The initial step in studying these interactions involves constructing accurate three-dimensional models of the fluoroquinolone and the target enzymes. The structure of the fluoroquinolone can be built and optimized using computational chemistry software. For the enzymes, crystallographic data from protein data banks are often utilized. In instances where a crystal structure is unavailable, homology modeling can be employed to generate a reliable 3D model. aip.org

Docking Simulations: Docking studies predict the preferred orientation of the fluoroquinolone when it binds to the active site of the enzyme to form a stable complex. For fluoroquinolones, the mechanism of action involves the formation of a ternary complex with the enzyme and bacterial DNA. semanticscholar.org The carboxylic acid at position 3 and the ketone at position 4 of the quinolone scaffold are essential for this interaction, primarily through chelation of a magnesium ion, which in turn interacts with the enzyme and DNA. tandfonline.com The substituent at the C7 position, which for 25YXF8MF3T is a 3-aminohexahydro-1H-azepin-1-yl group, plays a crucial role in the potency and spectrum of activity by interacting with specific residues of the enzyme. tandfonline.com

Docking studies on various fluoroquinolones have revealed key interactions that contribute to their inhibitory activity. For instance, studies on similar compounds have shown that the piperazinyl group (related to the azepinyl group in 25YXF8MF3T) can form hydrogen bonds and van der Waals interactions with the enzyme, enhancing binding affinity. actamedicamarisiensis.ro Molecular dynamics simulations further refine these docked poses, providing insights into the stability of the complex and the dynamic nature of the interactions over time. semanticscholar.orgmdpi.com

| Computational Tool | Application in Fluoroquinolone Research | Key Insights |

| Homology Modeling | Building 3D models of bacterial enzymes when crystal structures are unavailable. | Enables structure-based drug design for a wider range of bacterial species. |

| Molecular Docking | Predicting the binding mode and affinity of fluoroquinolones to DNA gyrase and topoisomerase IV. | Identifies key interactions responsible for inhibitory activity and guides the design of more potent derivatives. |

| Molecular Dynamics | Simulating the dynamic behavior of the fluoroquinolone-enzyme-DNA complex. | Assesses the stability of binding and reveals the flexibility of the active site. |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies are statistical methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR).

QSAR in Fluoroquinolone Research: QSAR models for fluoroquinolones have been developed to predict their antibacterial activity against various pathogens. aip.orgacs.org These models use molecular descriptors, which are numerical representations of the chemical structure, to correlate with the observed activity, often expressed as the minimum inhibitory concentration (MIC). Descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies). aip.orgresearchgate.net

A typical QSAR study on fluoroquinolones might reveal that specific electronic properties of the substituents at the C7 and N1 positions are critical for activity. For example, the presence of an amino group on the C7 substituent, as in 25YXF8MF3T, can be a key determinant of potency. The development of robust QSAR models requires a diverse set of compounds with well-defined activity data and rigorous validation techniques to ensure their predictive power. acs.org

QSPR for Physicochemical Properties: QSPR models can predict important properties such as solubility, lipophilicity (logP), and pharmacokinetic parameters. asiapharmaceutics.info For instance, the apparent volume of distribution (Vd) of quinolones has been modeled using QSPR, providing insights into how structural modifications affect their distribution in the body. asiapharmaceutics.info

| Descriptor Type | Examples | Relevance to Fluoroquinolones |

| Constitutional | Molecular Weight, Number of Rings | General properties influencing size and bulk. |

| Topological | Connectivity Indices, Shape Indices | Describes the branching and overall shape of the molecule. |

| Quantum-Chemical | HOMO/LUMO energies, Atomic Charges | Relates to the electronic properties and reactivity of the molecule. aip.org |

In Silico Prediction of Metabolic Pathways and Degradation Products

For fluoroquinolones, metabolic pathways can involve modifications at various positions, including the substituent at the C7 position. acs.org In silico metabolism prediction software uses databases of known metabolic reactions and algorithms to predict the sites of metabolism on a new molecule. Common metabolic transformations for fluoroquinolones include oxidation, glucuronidation, and N-dealkylation. acs.org Predicting the metabolic profile of 25YXF8MF3T would involve assessing the likelihood of reactions on the 3-aminohexahydro-1H-azepin-1-yl moiety and other parts of the molecule.

Conformation Analysis and Stereochemical Characterization through Computational Methods

The three-dimensional shape (conformation) of a molecule is critical for its biological activity. Computational methods are used to determine the most stable conformations of fluoroquinolones and to understand the influence of stereochemistry.

Conformation Analysis: For a flexible molecule like 25YXF8MF3T, which contains a seven-membered azepine ring, multiple low-energy conformations can exist. Conformational analysis involves systematically exploring the rotational freedom around single bonds to identify the most energetically favorable shapes. conicet.gov.ar Studies on other fluoroquinolones have shown that the relative orientation of the N1-cyclopropyl group and the C7-substituent with respect to the quinolone plane can significantly impact activity. semanticscholar.orgconicet.gov.ar

Stereochemical Characterization: The compound 25YXF8MF3T is the (R)-enantiomer, referring to the stereochemistry at the 3-position of the hexahydro-1H-azepine ring. It is well-established that the stereochemistry of the C7 substituent can have a profound effect on the antibacterial activity of fluoroquinolones. Computational methods can be used to model the interactions of different stereoisomers with the target enzyme, explaining observed differences in potency. For example, modeling can show that one enantiomer fits more snugly into the enzyme's active site, allowing for more favorable interactions. actamedicamarisiensis.ro

Virtual Screening and Design of Novel Quinolone Scaffolds

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can significantly accelerate the discovery of new drug candidates.

In the context of quinolones, virtual screening can be used to identify novel scaffolds that mimic the key interactions of known fluoroquinolones but possess different chemical structures. asm.org This can be particularly useful in overcoming antibiotic resistance. Structure-based virtual screening uses docking simulations to assess the fit of library compounds into the enzyme's active site, while ligand-based virtual screening uses the known structures of active compounds to identify others with similar properties. nih.gov

Furthermore, computational methods are instrumental in the rational design of novel quinolone derivatives. By understanding the structure-activity relationships from QSAR studies and the binding modes from docking simulations, chemists can design new molecules with improved properties, such as enhanced activity against resistant strains or a better safety profile. nih.govscope-journal.com

Future Directions and Emerging Research Avenues for R 7 3 Aminohexahydro 1h Azepin 1 Yl 1 Cyclopropyl 6 Fluoro 1,4 Dihydro 4 Oxo 3 Quinolinecarboxylic Acid

Development of Advanced Analytical Techniques for Trace Analysis in Complex Matrices

The detection and quantification of fluoroquinolone residues, including (R)-7-(3-Aminohexahydro-1H-azepin-1-yl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, in complex environmental and biological samples present a significant analytical challenge. Future research is focused on developing more sensitive, selective, and rapid analytical methods for trace analysis. The increasing concern over antibiotic residues in food and water necessitates the creation of techniques capable of detecting minute concentrations. analis.com.my

Key research efforts are directed towards the refinement of sample preparation and detection methodologies. Solid-phase extraction (SPE) is a widely used method for sample preparation, and innovation in this area includes the use of molecularly imprinted polymers (MIPs) as highly selective sorbents for fluoroquinolones. analis.com.mynih.gov Online SPE procedures that automate the extraction and preconcentration steps are also being developed to improve detection limits and reduce sample handling errors. nih.gov

For detection, high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) remain the preferred separation techniques. researchgate.netmdpi.com Coupling these with advanced detectors like fluorescence detectors (FLD) and, particularly, tandem mass spectrometry (LC-MS/MS), provides the high sensitivity and specificity required for trace analysis. researchgate.netmdpi.comnih.gov The goal is to achieve extremely low limits of detection (LOD) and quantification (LOQ), often in the nanogram per liter (ng/L) range, to ensure accurate monitoring in matrices such as river water, wastewater, and food products like honey and milk. analis.com.mynih.gov

| Analytical Technique | Matrix/Application | Key Features | Reported Performance (LOD/LOQ) |

|---|---|---|---|

| Online SPE-HPLC-FLD with MIP | River Water | High selectivity and automation, reusable sorbent. nih.gov | LOD: 0.1–0.7 ng/L; LOQ: 0.4–1.5 ng/L. nih.gov |

| LC-ESI-MS/MS with SPE | Wastewater, River Water | Sensitive method for 20 quinolones. nih.gov | Not specified in abstract. |

| UPLC-MS/MS | Poultry Feathers | Effective for residue monitoring in a non-traditional matrix. mdpi.com | Not specified in abstract. |

| HPLC-FLD with SPE | Urban Wastewater | Validated for 9 FQs, with recoveries >80%. researchgate.net | Not specified in abstract. |

| Magnetic Nanoparticle Extraction with HPLC-FD | Honey | Superior sensitivity, safer, and cost-effective. analis.com.my | LOD: 1.5 to 5.4 ng/L. analis.com.my |

Exploration of Novel Synthetic Routes for Stereoisomeric Control

The biological activity of many fluoroquinolones is highly dependent on their stereochemistry. The "(R)-" designation in the subject compound's name indicates a specific three-dimensional arrangement at a chiral center, which is crucial for its interaction with target enzymes. nih.govnih.gov For instance, the S(-) isomer of the related compound nadifloxacin (B1676911) is twice as active as the racemic form. mdpi-res.com Therefore, a critical area of future research is the development of novel synthetic routes that provide precise stereoisomeric control.

The goal is to move beyond classical synthesis methods that may produce racemic mixtures (equal amounts of both stereoisomers) and instead develop efficient, scalable, and cost-effective asymmetric synthesis strategies. These methods would exclusively or predominantly yield the desired (R)-isomer of 7-(3-Aminohexahydro-1H-azepin-1-yl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid. Research in this area involves the use of chiral catalysts, chiral auxiliaries, or starting with enantiomerically pure building blocks to guide the stereochemical outcome of the reaction. The 3-aminohexahydro-1H-azepine ring, in particular, is a key substituent that contributes to the specific action on the target enzyme, DNA gyrase, making stereochemical purity at this position paramount for maximizing potency. mdpi.com

Integration of Omics Technologies in Understanding Compound Biotransformation in Model Systems

The fate of a drug within a biological system—its biotransformation—is critical to its efficacy and safety. Omics technologies, including proteomics, metabolomics, and transcriptomics, offer powerful tools to study the biotransformation of compounds like (R)-7-(3-Aminohexahydro-1H-azepin-1-yl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid in detail. frontiersin.orgresearchgate.net

Future research will increasingly integrate these technologies to build a comprehensive picture of the compound's metabolic pathways.

Proteomics can identify the specific enzymes (e.g., cytochrome P450s in the liver or bacterial enzymes in the gut microbiome) responsible for metabolizing the drug. frontiersin.org

Metabolomics allows for the comprehensive analysis and identification of the resulting metabolites in biological fluids and tissues. creative-proteomics.comfrontiersin.org

Transcriptomics can reveal how the compound affects gene expression in host or microbial cells, providing insights into its mechanism of action and potential off-target effects. researchgate.net

For instance, studies on the biotransformation of the fluoroquinolone levofloxacin (B1675101) by a fungus identified a specific laccase enzyme as being the main actor in its degradation. mdpi.com Applying a similar multi-omics approach to the subject compound in relevant model systems (e.g., human liver microsomes, gut microbiota models) will be crucial for understanding its metabolic stability, identifying active or toxic metabolites, and predicting potential drug-drug interactions. frontiersin.org

Application of Artificial Intelligence and Machine Learning in Quinolone Research and Design

Emerging research avenues in this domain include:

Predictive Modeling: Using AI algorithms to analyze vast datasets and predict the biological activity, toxicity, and pharmacokinetic properties of novel quinolone structures before they are synthesized. roche.comomicsonline.org This can significantly reduce the time and cost associated with traditional trial-and-error screening.

Generative AI for Drug Design: Employing generative models to design entirely new molecules based on desired properties. The "lab in a loop" concept, where AI models generate predictions for new molecules that are then synthesized and tested, with the results used to retrain and improve the model, is a powerful emerging paradigm. roche.com

Resistance Prediction: Developing ML models to predict the likelihood of bacteria developing resistance to a specific quinolone derivative based on its chemical structure and mechanism of action. omicsonline.org

Optimizing Hybrids and Conjugates: AI can be used to design hybrid molecules that combine a fluoroquinolone core with other active compounds to create agents with superior antibacterial activity and a reduced susceptibility to resistance. mdpi.com

By applying these advanced computational approaches to (R)-7-(3-Aminohexahydro-1H-azepin-1-yl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, researchers can explore a vast chemical space to design next-generation analogs with enhanced potency, a broader spectrum of activity, and a higher barrier to resistance.

Q & A

Q. How can interdisciplinary teams align terminology when studying this compound’s physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。